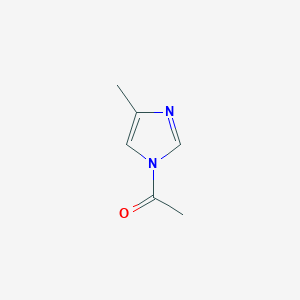1-Acetyl-4-methylimidazole
CAS No.: 61553-60-4
Cat. No.: VC8381413
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61553-60-4 |
|---|---|
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 1-(4-methylimidazol-1-yl)ethanone |
| Standard InChI | InChI=1S/C6H8N2O/c1-5-3-8(4-7-5)6(2)9/h3-4H,1-2H3 |
| Standard InChI Key | WQNVXLSZFIYEDC-UHFFFAOYSA-N |
| SMILES | CC1=CN(C=N1)C(=O)C |
| Canonical SMILES | CC1=CN(C=N1)C(=O)C |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Structure
1-Acetyl-4-methylimidazole (IUPAC name: 1-acetyl-4-methyl-1H-imidazole) is a substituted imidazole with the molecular formula C₆H₈N₂O. Its structure consists of a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions (1 and 3), with an acetyl group (-COCH₃) at the 1-position and a methyl group (-CH₃) at the 4-position (Fig. 1) . The molecular weight of this compound is 136.15 g/mol, calculated from its atomic composition.
Table 1: Key physicochemical properties of 1-acetyl-4-methylimidazole (inferred from analogues)
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Boiling Point | ~250–270°C (estimated) |
| Solubility | Moderate in polar solvents |
| Stability | Likely stable under inert conditions |
Synthesis Pathways
While no direct synthesis routes for 1-acetyl-4-methylimidazole are documented in the reviewed literature, its production can be hypothesized through acetylation of 4-methylimidazole. 4-Methylimidazole itself is synthesized via cyclocondensation reactions between aldehydes, ammonia, and methylglyoxal . Introducing an acetyl group at the 1-position would likely involve nucleophilic substitution or acylation reactions. For example, treatment of 4-methylimidazole with acetyl chloride in the presence of a base (e.g., pyridine) could yield the acetylated derivative.
Analytical Detection and Characterization
Terahertz Spectroscopy
Recent advances in metamaterial-based terahertz (THz) spectroscopy have enabled sensitive detection of imidazole derivatives. In a study detecting 4-MeI, a THz metamaterial sensor achieved a limit of detection (LOD) of 1 mg/L, with resonance frequency shifts proportional to concentration . This method could be adapted for 1-acetyl-4-methylimidazole by calibrating the sensor to its unique THz absorption spectrum, particularly in the 0.6–1.0 THz range where imidazole derivatives exhibit characteristic peaks .
Chromatographic Methods
High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is widely used for imidazole analysis. For 4-MeI, reverse-phase HPLC with UV detection at 210 nm provides reliable quantification in food matrices . Similar protocols could be optimized for 1-acetyl-4-methylimidazole by adjusting mobile-phase composition (e.g., acetonitrile/water gradients) and monitoring fragmentation patterns via MS/MS.
Toxicological Profile
Metabolic Pathways
4-Methylimidazole, a structural analogue, undergoes rapid absorption and distribution in rodents, with a plasma elimination half-life of 1–8 hours depending on dosage . Acetylation of the 1-position may alter metabolic kinetics by reducing reactivity with cytochrome P450 (CYP) enzymes. In rats, 4-MeI inhibits CYP2E1 and CYP2C9, enzymes critical for xenobiotic metabolism . The acetyl group in 1-acetyl-4-methylimidazole could mitigate this inhibition by sterically hindering enzyme binding.
Carcinogenicity and Organ Toxicity
Long-term exposure to 4-MeI induces alveolar/bronchiolar tumors in mice and thyroid lesions in rats . While no data exist for 1-acetyl-4-methylimidazole, its potential toxicity may correlate with metabolic deacetylation to release 4-MeI. In vitro studies using hepatic microsomes could clarify whether such metabolic activation occurs.
Table 2: Comparative toxicity of 4-methylimidazole and inferred risks for 1-acetyl-4-methylimidazole
| Parameter | 4-Methylimidazole | 1-Acetyl-4-methylimidazole (Inferred) |
|---|---|---|
| Oral LD₅₀ (rats) | 360 mg/kg | Likely higher due to reduced reactivity |
| Carcinogenicity | Group 2B (IARC) | Potential lower risk if metabolism is limited |
| CYP Inhibition | Strong (CYP2E1, CYP2C9) | Weaker due to acetyl group |
Industrial and Pharmaceutical Applications
Chemical Intermediate
4-Methylimidazole is used in manufacturing pharmaceuticals, dyes, and rubber . The acetylated derivative could serve as a stabilized intermediate in synthetic pathways requiring controlled reactivity. For instance, in peptide synthesis, acetyl-protected imidazoles prevent unwanted side reactions during coupling steps.
Drug Development
Imidazole derivatives are prominent in drug discovery due to their bioisosteric properties. 1-Acetyl-4-methylimidazole’s structure aligns with scaffolds targeting cardiovascular and neurological disorders. Molecular docking studies could assess its affinity for receptors such as adenosine A₂A or serotonin 5-HT₃.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume